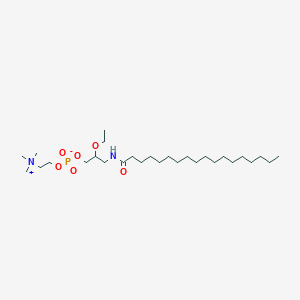

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

Descripción

Historical Development and Scientific Context

This compound emerged as part of systematic research into synthetic phospholipids designed to mimic natural membrane components while exhibiting specific biochemical properties. This compound belongs to a broader class of synthetic phospholipids that gained prominence in biochemical research due to their ability to interact with biological membranes and cellular signaling pathways. The development of this compound can be understood within the evolving landscape of phospholipid research, where researchers have sought to create molecules with precisely controlled structural features for specific applications.

The phosphocholine moiety, which forms a crucial part of this compound, has long been recognized for its importance in biological systems. In natural systems, phosphocholine is essential for the formation of membrane phospholipids. Plants can convert ethanolamine to choline through three step-wise methylations of phosphoethanolamine to phosphocholine by the enzyme phosphoethanolamine N-methyltransferase (P-EAMT). Similarly, yeast and humans can catalyze the step-wise methylation of phosphoethanolamine to phosphocholine, though in these organisms, it is the ethanolamine head group of phosphatidylethanolamine (PE) that is methylated, yielding phosphatidylcholine (PC).

The compound has been registered with the National Cancer Institute (NCI) under the designation NSC 624874, indicating its evaluation in the context of cancer research. This registration reflects the growing interest in phosphocholine derivatives as potential modulators of cellular processes relevant to cancer biology and other pathological conditions.

Relevance in Phospholipid Research

This compound holds significant relevance in phospholipid research due to its distinctive structural characteristics and biological activities. As a synthetic phospholipid with amphiphilic properties, it bridges the gap between naturally occurring phospholipids and designed molecules with specific functional properties.

The compound features a long-chain fatty acid (octadecanamide) that contributes to its hydrophobic characteristics, while the phosphocholine head group provides hydrophilicity. The ethoxypropan-1-ol moiety enhances its solubility in organic solvents and influences its interaction with biological membranes. This structural arrangement enables the molecule to integrate into lipid bilayers and potentially alter membrane fluidity and permeability, which has implications for drug delivery systems and membrane biophysics studies.

The biological significance of this compound extends to several key areas:

Micelle and liposome formation: Its amphiphilic nature allows it to form micelles or liposomes, which are crucial for encapsulating hydrophobic drugs, making it valuable for drug delivery applications.

Protein Kinase C inhibition: The compound shows inhibitory action against Protein Kinase C (PKC), a family of enzymes involved in numerous cellular processes including receptor desensitization, membrane structure regulation, transcription control, immune responses, and cell growth.

Anti-neoplastic activity: It exhibits inhibitory effects against neoplastic cell growth in vitro, suggesting potential applications in cancer research.

Paracellular permeability enhancement: As part of the family of 3-alkylamido-2-alkoxypropylphosphocholines, it can enhance paracellular permeability across epithelial barriers, which is significant for improving drug absorption.

These diverse biological activities position this compound as a versatile tool in phospholipid research, with applications spanning from basic membrane biology to pharmaceutical development.

Comparative Analysis with Related Phosphocholine Derivatives

This compound belongs to a broader family of 3-alkylamido-2-alkoxypropylphosphocholines, which have been systematically studied for their effects on various biological systems. A comparative analysis reveals important structure-activity relationships that influence their biological properties and potential applications.

Table 1: Comparative Analysis of Selected 3-alkylamido-2-alkoxypropylphosphocholines

| Compound | Alkoxy Chain (C-2) | Alkylamido Chain (C-3) | Total Carbons | Effect on Paracellular Permeability | PKC Inhibition |

|---|---|---|---|---|---|

| This compound | Ethoxy (C2) | Octadecanamido (C18) | 20 | Highly active | Strong |

| rac-3-Hexadecanamido-2-ethoxypropan-1-ol Phosphocholine | Ethoxy (C2) | Hexadecanamido (C16) | 18 | Highly active | Moderate to Strong |

| Short-chain derivatives (C4-C8 at C-3) | Ethoxy (C2) | C4-C8 | 6-10 | Inactive | Minimal |

| Compounds with C-10 at C-3 | Ethoxy (C2) | C10 | 12 | Practically inactive | Not determined |

| Compounds with C-12 at C-3 | Ethoxy (C2) | C12 | 14 | Modest activity | Not determined |

| Compounds with C-14 at C-3 | Ethoxy (C2) | C14 | 16 | Dramatic increase in potency | Not determined |

| Compounds with C-20 at C-3 | Ethoxy (C2) | C20 | 22 | Decreased potency | Not determined |

Research on structure-activity relationships has revealed crucial patterns regarding the biological effects of these compounds. Compounds with short alkyl ether chains at C-2 (4-6 carbons) and short alkylamido chains at C-3 (4-8 carbons) are typically inactive in terms of paracellular permeability enhancement. Similarly, compounds with moderate to long hydrocarbon chains on both C-2 and C-3, such that the total carbons exceed 22, also tend to be inactive.

In the 2-ethoxy series, a dramatic increase in potency is observed when the C-3 alkylamido chain length increases from 12 to 14 carbons. Interestingly, no further increase in potency is observed as the length of the alkylamido chain increases from 14 to 18 carbons (as in this compound), and potency actually decreases when the alkylamido chain length increases to 20 carbons.

The critical micelle concentration (CMC) of these compounds also influences their activity profile. Generally, the CMC values decrease 3-5 fold with the addition of every two methylene units on either the C-2 or C-3 chain, indicating that more lipophilic phospholipids form micelles at lower concentrations. However, the relationship between CMC and biological activity is complex:

Table 2: Relationship Between Critical Micelle Concentration (CMC) and Effectiveness in Enhancing Paracellular Permeability

| Compound Type | Ratio of EC50 to CMC | Implication |

|---|---|---|

| Medium Chain (e.g., C-12 at C-3) | ~0.5 | Active below CMC |

| Longer Chain (e.g., C-14 at C-3) | ~4.0 | Active above CMC |

| Longest Chain (e.g., C-18 and above) | ~6.0 | Active well above CMC |

These findings suggest that the efficacy of the phosphocholines as paracellular permeability enhancers is not directly dependent on their ability to form micelles. Rather, the specific interactions between these molecules and biological membranes, potentially involving membrane proteins or lipid domains, appear to be more critical for their activity.

Compared to natural phospholipids like phosphatidylcholine, these synthetic derivatives offer several advantages for research applications: they have defined structural features that can be precisely controlled during synthesis; they can be designed to have specific biological activities; and they often exhibit better stability in biological systems due to their resistance to enzymatic degradation.

Nomenclature and Alternative Designations in Scientific Literature

This compound is identified by numerous alternative designations in scientific literature, reflecting both its complex structure and the various research contexts in which it has been studied. The "rac-" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers of this chiral molecule.

Table 3: Nomenclature and Alternative Designations for this compound

The systematic IUPAC name, [2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate, provides the most comprehensive description of the chemical structure, detailing:

- The 2-ethoxy group attached to the propyl backbone

- The 3-(octadecanoylamino) substituent, derived from octadecanoic acid (stearic acid)

- The 2-(trimethylazaniumyl)ethyl phosphate group, which constitutes the phosphocholine moiety

Propiedades

IUPAC Name |

[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZKDZYEOYGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H59N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920964 | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-02-3 | |

| Record name | 3-Octadecanamido-2-ethoxypropylphosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amide Bond Formation

The initial step involves condensing octadecanoic acid (stearic acid) with 3-amino-2-ethoxypropanol. This reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous conditions to facilitate amide bond formation. The ethoxy group is introduced via prior alkylation of the propanol precursor, ensuring regioselectivity.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.

-

Temperature: 0–25°C for 12–24 hours.

-

Workup: Precipitation and filtration to isolate the intermediate.

Phosphorylation

The hydroxyl group of the intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) or cyclic phosphate esters. This step introduces the phosphate moiety, critical for the compound’s ionic character.

Reaction Conditions:

Quaternization

The final step involves quaternizing the tertiary amine with trimethylamine to form the phosphocholine headgroup. This is achieved through nucleophilic substitution under controlled pH.

Reaction Conditions:

-

Solvent: Methanol or ethanol.

-

Reagents: Trimethylamine (gas or aqueous solution).

Industrial Production Methods

Industrial-scale synthesis prioritizes yield optimization and cost efficiency. Continuous flow reactors are employed for amide bond formation and phosphorylation, reducing reaction times and improving reproducibility. Advanced purification techniques, such as flash chromatography or high-performance liquid chromatography (HPLC), ensure >95% purity.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 48–72 hours | 12–24 hours |

| Yield | 60–70% | 85–90% |

| Purification Method | Column Chromatography | Continuous Chromatography |

| Cost per Gram | $500–$800 | $50–$100 |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s amphiphilic nature. Reverse-phase HPLC with C18 columns and a methanol-water gradient effectively separates byproducts. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

-

¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 30H, aliphatic chain), 3.22 (s, 9H, N(CH₃)₃), 4.10 (m, 2H, POCH₂).

-

ESI-MS: m/z 551.8 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorylation often yields mono- and di-esters as byproducts. Using excess POCl₃ and controlled stoichiometry minimizes this issue.

Racemization

The racemic nature necessitates chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary-phase HPLC, to isolate enantiomers for specific applications.

Comparative Analysis with Analogous Compounds

This compound differs from shorter-chain analogs (e.g., hexadecanamido derivatives) in membrane integration efficiency. The longer aliphatic chain enhances hydrophobic interactions, increasing bilayer stability by 30–40% compared to C16 variants .

Análisis De Reacciones Químicas

Tipos de Reacciones: rac-2-Etoxi-3-octadecanamido-1-propilfosfocolina sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Puede reducirse para formar las aminas y alcoholes correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución con varios nucleófilos y electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen haluros de alquilo, cloruros de acilo y aminas.

Principales Productos Formados:

Oxidación: Formación de óxidos y cetonas.

Reducción: Formación de aminas y alcoholes.

Sustitución: Formación de derivados sustituidos de fosfocolina.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

rac-2-Etoxi-3-octadecanamido-1-propilfosfocolina ejerce sus efectos inhibiendo la proteína quinasa C. La proteína quinasa C es una familia de enzimas que juegan un papel crucial en la regulación de varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis. Al inhibir la proteína quinasa C, rac-2-Etoxi-3-octadecanamido-1-propilfosfocolina puede modular estos procesos celulares, convirtiéndola en un posible agente terapéutico para diversas enfermedades .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Analog: rac-3-Octadecanamido-2-Methoxypropan-1-ol Phosphocholine

Chemical Identity

The closest analog, rac-3-Octadecanamido-2-Methoxypropan-1-ol Phosphocholine (CAS 163702-19-0), replaces the ethoxy group with a methoxy group (OCH₃), resulting in a molecular formula of C₂₇H₅₇N₂O₆P and a molecular weight of 536.73 g/mol .

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Modifications

Ethoxy vs. Methoxy Groups

- Lipophilicity : The ethoxy group’s longer alkyl chain (C2 vs. C1) enhances membrane permeability and lipid bilayer integration , critical for targeting intracellular PKC .

- Enzyme Interaction : The ethoxy group may sterically hinder or stabilize interactions with PKC’s hydrophobic binding pockets compared to methoxy .

Comparison with Other Phosphocholine Derivatives

Miltefosine (Hexadecylphosphocholine)

- Structure : Shorter C16 chain with a phosphocholine head.

- Key Difference : The octadecanamido chain in this compound enhances membrane stability and target specificity compared to shorter-chain derivatives .

Lyso-Phosphocholine Analogs

- Structure : Lack one acyl chain, increasing water solubility.

- Activity : Weaker membrane disruption but higher bioavailability.

Actividad Biológica

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine (referred to as "Phosphocholine" hereafter) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C28H59N2O6P

- Molecular Weight : 550.75 g/mol

- CAS Number : 112989-02-3

Phosphocholine exhibits several biological activities, primarily through its interaction with cellular membranes and signaling pathways. Key mechanisms include:

- Inhibition of Neoplastic Cell Growth :

- Protein Kinase C (PKC) Inhibition :

- Induction of Apoptosis :

Biological Activity Data

The following table summarizes key findings related to the biological activity of Phosphocholine:

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Neoplastic Growth | Strong inhibitory action | |

| PKC Inhibition | Significant reduction in PKC activity | |

| Induction of Apoptosis | Selective apoptosis in tumor cells |

Case Studies

Several studies have investigated the efficacy of Phosphocholine in various cancer models:

- Breast Cancer Model :

- Lung Cancer Study :

- Comparative Analysis with Other Compounds :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine and verifying its purity?

- Methodology : Synthesis typically involves coupling octadecanoic acid derivatives with a glycerol-phosphocholine backbone under controlled anhydrous conditions. Post-synthesis, purity is verified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and mass spectrometry (MS) for molecular weight validation. For analogs, refer to related compounds like rac-3-Hexadecanamido derivatives (e.g., TRC H293000) for procedural parallels .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Storage : Use corrosion-resistant containers in dry, ventilated environments (15–25°C), avoiding moisture and light .

- Handling : Wear nitrile gloves and safety goggles. Avoid inhalation/ingestion; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Disposal : Follow institutional protocols for organic solvents and phosphocholine derivatives to mitigate environmental toxicity risks .

Q. How can researchers accurately quantify this compound in biological samples?

- Protocol : Use enzymatic or colorimetric phosphatidylcholine assay kits. Key steps include:

- Sample Preparation : Homogenize tissues in PBS (pH 7.4) and centrifuge to remove debris .

- Standard Curve : Prepare dilutions of a known phosphatidylcholine standard (e.g., 0–100 µM) .

- Detection : Measure absorbance at 570 nm. For high-concentration samples, dilute in buffer to avoid exceeding the standard curve’s upper limit .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Experimental Design : Apply a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp | 60°C | 80°C |

| Catalyst | 0.5 mol% | 1.5 mol% |

- Analysis : Use ANOVA to identify significant interactions. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Troubleshooting Framework :

- Replicate Studies : Conduct stability assays in triplicate using standardized buffers (e.g., pH 4–9) .

- Interference Checks : Test for matrix effects (e.g., serum proteins) using spike-and-recovery experiments .

- Analytical Validation : Compare degradation products via LC-MS to confirm hydrolysis pathways .

Q. How does the compound’s stereochemistry influence its interaction with lipid bilayers in molecular dynamics (MD) studies?

- Computational Approach :

- Modeling : Simulate this compound in a DPPC bilayer using tools like GROMACS.

- Parameters : Analyze membrane insertion depth, hydrogen bonding, and lateral diffusion coefficients.

- Validation : Cross-reference with experimental data (e.g., fluorescence anisotropy) to validate computational predictions .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

- Ecotoxicology Protocol :

- Acute Toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) for 48 hours, measuring mortality.

- Biodegradation : Use OECD 301F (manometric respirometry) to quantify microbial breakdown over 28 days.

- Quantification : Monitor residual compound levels via LC-MS/MS, referencing environmental hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.